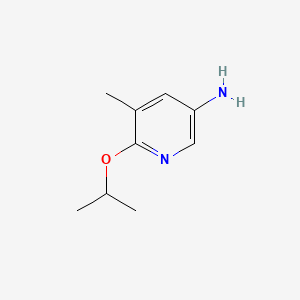

6-Isopropoxy-5-methylpyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isopropoxy-5-methylpyridin-3-amine is a chemical compound with the molecular formula C9H14N2O . It has a molecular weight of 166.22 g/mol . The compound is also known by other names such as 5-methyl-6-propan-2-yloxypyridin-3-amine .

Synthesis Analysis

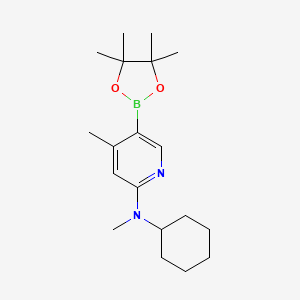

The synthesis of similar pyridine derivatives has been achieved through palladium-catalyzed Suzuki cross-coupling reactions . In these reactions, 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids to produce the desired pyridine derivatives .Molecular Structure Analysis

The InChI representation of the molecule isInChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3 . The canonical SMILES representation is CC1=CC(=CN=C1OC(C)C)N . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, the compound’s synthesis involves Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 166.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass of the compound is 166.110613074 g/mol . The topological polar surface area of the compound is 48.1 Ų .Scientific Research Applications

Amine-Functionalized Materials for CO2 Capture

Amine-functionalized metal–organic frameworks (MOFs) have attracted attention for their potential in CO2 capture. The interaction between CO2 and basic amino functionalities in these MOFs showcases their importance in addressing environmental concerns. Studies highlight the synthesis methods and applications of amine-functionalized MOFs, emphasizing their role in CO2/H2, CO2/CH4, and CO2/N2 separation performance, which is crucial for environmental sustainability and industrial processes (Lin, Kong, & Chen, 2016).

Advanced Oxidation Processes for Amine Degradation

The degradation of nitrogen-containing compounds, including amines, is significant in water treatment and environmental protection. Advanced oxidation processes (AOPs) have proven effective in mineralizing amines, improving water treatment schemes. This research is vital for developing technologies to degrade toxic and hazardous amino compounds in water, contributing to safer water supplies and environmental health (Bhat & Gogate, 2021).

Detection of Biogenic Amine-Producing Bacteria in Foods

Biogenic amines in food can pose health risks, making the detection of amine-producing bacteria critical. Molecular methods for identifying these bacteria offer advantages in speed and specificity, important for food safety and quality control. This research area is crucial for preventing biogenic amine accumulation in food products, ensuring consumer safety (Landete, de Las Rivas, Marcobal, & Muñoz, 2007).

Chemically Reactive Surfaces for Biomolecule Immobilization

The generation of chemically reactive surfaces via plasma methods, including those that introduce amine groups, is significant for biomolecule immobilization and cell colonization. This technology is pivotal in biomedical research, including tissue engineering and biosensor development, highlighting the versatility and potential of amine functionalities in creating bio-interactive surfaces (Siow, Britcher, Kumar, & Griesser, 2006).

Efficient PFAS Removal by Amine-Functionalized Sorbents

Amine-functionalized sorbents have shown promise in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research addresses the urgent need for effective PFAS removal strategies in water treatment, demonstrating the application of amine groups in environmental remediation efforts (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

properties

IUPAC Name |

5-methyl-6-propan-2-yloxypyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDNQXOKILIMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734394 |

Source

|

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1249761-56-5 |

Source

|

| Record name | 5-Methyl-6-[(propan-2-yl)oxy]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[bis(3,5-dimethylphenyl)-[(2R)-pyrrolidin-2-yl]methoxy]-trimethylsilane;hydrochloride](/img/structure/B597693.png)

![1-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B597703.png)